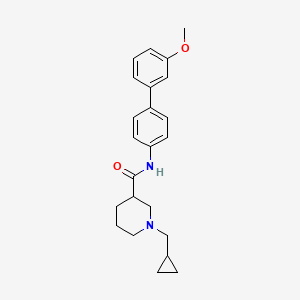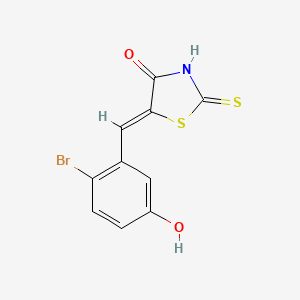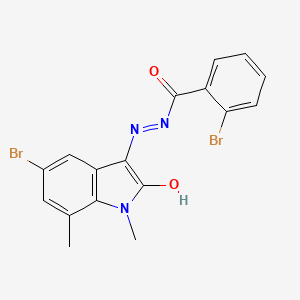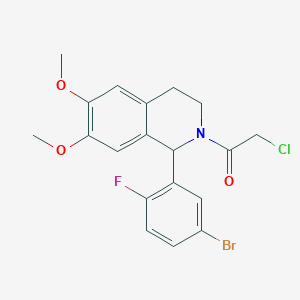
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Wirkmechanismus
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been found to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It also has a low toxicity profile and is well-tolerated in animal studies. However, 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide and to optimize its use in various therapeutic applications.
Synthesemethoden
The synthesis of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the reaction of cyclopropylmethylamine with 3'-methoxy-4-biphenylcarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 3-piperidinecarboxylic acid to form 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. The synthesis of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and sedative effects. 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-6-2-4-19(14-22)18-9-11-21(12-10-18)24-23(26)20-5-3-13-25(16-20)15-17-7-8-17/h2,4,6,9-12,14,17,20H,3,5,7-8,13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMXGWYIOWMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)

![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B6124384.png)

![7-(2,2-dimethylpropyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6124408.png)
![7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124409.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)